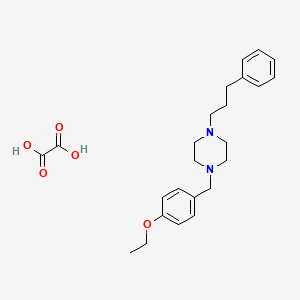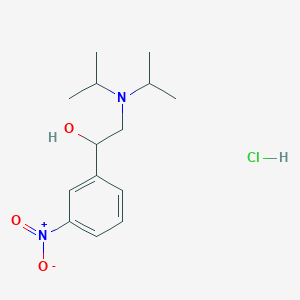
1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate
Descripción general
Descripción
1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate, also known as EF-PBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate is not fully understood. However, it is believed to act as a partial agonist of the serotonin and dopamine receptors, particularly the 5-HT1A and D2 receptors. It may also modulate the release and uptake of these neurotransmitters, leading to changes in synaptic transmission and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including changes in behavior, cognition, and mood. It has been reported to increase locomotor activity, reduce anxiety-like behavior, and enhance cognitive performance in animal models. It may also have antidepressant and antipsychotic effects, although further studies are needed to confirm these findings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, making it a cost-effective research tool. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high doses. Researchers should take these factors into account when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on 1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate. One area of interest is the development of more selective and potent derivatives of this compound that can target specific serotonin and dopamine receptor subtypes. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on behavior, cognition, and mood.
Aplicaciones Científicas De Investigación
1-(4-ethoxybenzyl)-4-(2-fluorobenzyl)piperazine oxalate has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. In pharmacology, this compound has been used to study the effects of serotonin and dopamine receptor agonists and antagonists on behavior and cognition. In neuroscience, it has been used to investigate the role of the serotonergic and dopaminergic systems in the regulation of mood, emotion, and motivation.
Propiedades
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O.C2H2O4/c1-2-24-19-9-7-17(8-10-19)15-22-11-13-23(14-12-22)16-18-5-3-4-6-20(18)21;3-1(4)2(5)6/h3-10H,2,11-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHCQMYMVRWEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-5-nitrophthalonitrile](/img/structure/B3939346.png)
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine](/img/structure/B3939365.png)

![1-[1-(1-{[1-(trifluoromethyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-1,2,3-triazol-4-yl]cyclopentanol](/img/structure/B3939372.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B3939386.png)




![ethyl 4-{[(sec-butylamino)carbonothioyl]amino}benzoate](/img/structure/B3939421.png)
![2-[(3-bromobenzoyl)amino]-N-(tert-butyl)benzamide](/img/structure/B3939427.png)
![N-(4-methylphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B3939431.png)
